2-(Pyridin-2-yl)aniline
Overview
Description
2-(Pyridin-2-yl)aniline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that contains both aniline and pyridine moieties, which can act as a directing group in chemical reactions and influence the synthesis of polymers and coordination polymers .
Synthesis Analysis
The synthesis of 2-(pyridin-2-yl)aniline and its derivatives has been achieved through cross-coupling reactions. These reactions are efficient for creating bonds between the pyridine and aniline units. However, side reactions can occur, which necessitates the use of alternative approaches such as the use of amides to avoid deprotonation issues . Additionally, 2-(pyridin-2-yl)aniline has been utilized as a directing group for C-H amination, which is mediated by cupric acetate, allowing for the effective amination of benzamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-(pyridin-2-yl)aniline derivatives has been explored through various techniques, including X-ray diffraction. These studies have revealed that the ligand can adopt different conformations and participate in the formation of diverse structures when coordinated with metals. The flexibility of the ligand is evident in the synthesis of a range of metal complexes, which can result in discrete complexes, dimers, and coordination polymers .
Chemical Reactions Analysis
2-(Pyridin-2-yl)aniline has been found to be a versatile ligand in chemical reactions. It has been used to synthesize coordination polymers with metals such as Hg(II) and Cd(II), where it acts as a bidentate ligand. The resulting coordination polymers have been analyzed for their crystal packing and supramolecular features, which are influenced by weak intermolecular interactions . Furthermore, the compound has been used in the synthesis of palladium(II) complexes, which have shown catalytic activity in the polymerization of methyl methacrylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(pyridin-2-yl)aniline and its derivatives have been characterized using various analytical techniques. For instance, the anti-corrosive properties of polymers derived from 2-(pyridin-2-yl)aniline have been investigated, demonstrating their effectiveness in protecting mild steel in acidic environments . Additionally, the vibrational spectra of derivatives have been studied through both experimental and computational methods, providing insights into the structure and behavior of these molecules .
Scientific Research Applications
Directing Group for sp2 C-H Bond Amination
2-(Pyridin-2-yl)aniline is employed as a directing group for C-H amination mediated by cupric acetate. This facilitates the effective amination of β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing good functional group tolerance in air (Zhao et al., 2017).
Structural and Vibrational Studies
The structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}aniline and its derivatives are analyzed using NMR, IR, Raman spectroscopy, and mass spectrometry, offering insights into the comparative computational methodology (Acosta-Ramírez et al., 2013).
Reactivity in Polymerization Processes
2-(Pyridin-2-yl)aniline derivatives are utilized in synthesizing novel complexes that exhibit significant reactivity in the ring-opening polymerization of ε-caprolactone, demonstrating potential in catalytic activity and polymer production (Njogu et al., 2017).
Application in Luminescent Complexes
Compounds including 2-(pyridin-2-yl)aniline are crucial in synthesizing highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes display potential applications in areas like organic light-emitting diodes (OLEDs) due to their emission properties (Vezzu et al., 2010).
Suzuki Coupling of Anilines
In the realm of organic synthesis, 2-(pyridin-2-yl)aniline plays a role in the ruthenium(0)-catalyzed Suzuki-coupling of N,N-dimethyl-2-(pyridin-2-yl) anilines, a method pivotal for synthesizing phenylolefins via aryl C N bond cleavage (Xu et al., 2020).
Synthesis and Characterization of Metal Complexes
Research includes the synthesis and characterization of various metal complexes using ligands derived from 2-(pyridin-2-yl)aniline. These complexes are explored for their structural, spectroscopic, and potential catalytic properties (Dridi et al., 2014; Tsaulwayo et al., 2021).
Sensor Applications
2-(Pyridin-2-yl)aniline derivatives are utilized in developing sensors. For instance, their cation sensing behavior is explored through chromogenic and electrochemical transduction channels, demonstrating potential in detecting specific ions and molecules (Kaur et al., 2013).
Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties on metals like mild steel in acidic environments. This research contributes to the understanding of corrosion processes and prevention methods (Xu et al., 2015).
Safety And Hazards
Future Directions
The future directions of 2-(Pyridin-2-yl)aniline could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that 2-(pyridin-2-yl)aniline and its derivatives might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyridin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZCNNNHCMBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952024 | |
Record name | 2-(Pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)aniline | |
CAS RN |
29528-30-1 | |
Record name | 2-(2-Pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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